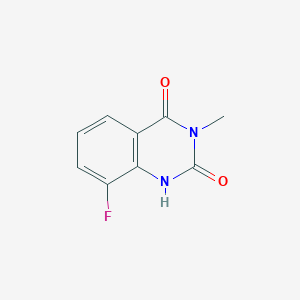

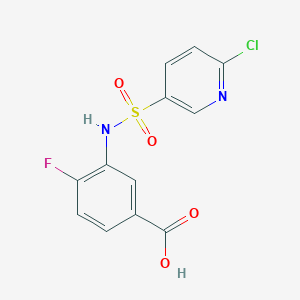

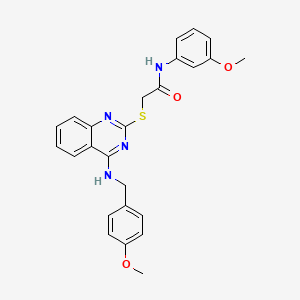

![molecular formula C21H14ClFO4S B2505830 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-94-7](/img/structure/B2505830.png)

4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, material science, and biological activity studies. The compound contains a fluorophenyl group, which is a common motif in medicinal chemistry due to its influence on the biological activity of molecules . Additionally, the presence of a benzenesulfonate group suggests potential applications in creating hybrid materials or as a moiety for further chemical modifications .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted benzaldehydes or acetophenones with various reagents to introduce additional functional groups or to create specific molecular frameworks . For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate sulfonate group at a suitable stage of the synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of a related compound was confirmed by single crystal X-ray diffraction, which revealed that it belongs to the monoclinic system with specific lattice parameters . Similarly, the molecular structure of another compound was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, which were in agreement with experimental data . These techniques could be applied to determine the precise molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the fluorophenyl and chlorobenzenesulfonate groups. These groups can participate in various chemical reactions, such as substitutions or additions, depending on the reaction conditions and the presence of other reactive sites within the molecule . The fluorine atom, in particular, can affect the electron distribution within the molecule, potentially making certain positions more reactive towards nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the fluorophenyl group could influence the compound's lipophilicity, which is an important factor in drug design . The benzenesulfonate moiety could confer additional solubility in polar solvents, which is beneficial for certain applications in material science . The thermal stability and other properties such as hyperpolarizability could be assessed using thermal analysis and computational methods, respectively . These properties are crucial for understanding the compound's potential applications in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study conducted by Mamatha S.V et al. (2019) described the synthesis and characterization of a compound structurally related to 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate. This study focused on the synthesis process and used NMR, IR, and Mass spectral studies along with X-ray diffraction for characterization.

Application in Nanomaterials

- Research by M. Lakraimi et al. (2006) explored the incorporation of 4-Chlorobenzenesulfonate, a compound similar to this compound, into zinc-aluminium layered double hydroxides. This work contributed to the development of new stable hybrid nanostructured materials.

Antitumor and Antibacterial Activities

- A study led by H. Naito et al. (2005) investigated derivatives structurally related to this compound for their antitumor and antibacterial activities. This research highlighted the potential of such compounds in cancer and bacterial infection treatments.

Nonlinear Optical Applications

- In a study by S. Sundaram et al. (2018), a derivative of 4-Chlorobenzenesulfonate, closely related to this compound, was synthesized for nonlinear optical applications. This highlighted its potential in developing new materials for optical technologies.

Anti-Inflammatory Activity

- Research by K. Sunder & Jayapal Maleraju (2013) involved the synthesis of compounds related to this compound and evaluated them for anti-inflammatory activity, demonstrating their potential in inflammatory disease treatment.

Cancer Chemotherapy

- A study conducted by A. Camerman et al. (1978) investigated a compound structurally similar to this compound for its potential as a dihydrofolate reductase inhibitor, showing promise in cancer chemotherapy.

Propiedades

IUPAC Name |

[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFO4S/c22-17-6-12-20(13-7-17)28(25,26)27-19-10-1-15(2-11-19)3-14-21(24)16-4-8-18(23)9-5-16/h1-14H/b14-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQFMJSEQZRLTE-LZWSPWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

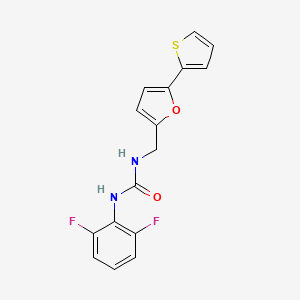

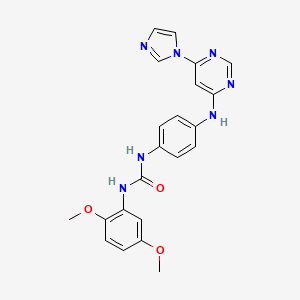

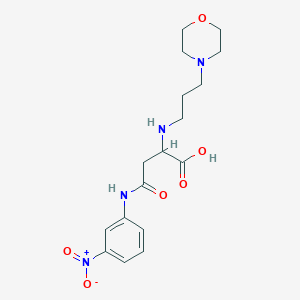

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

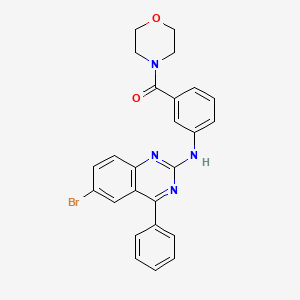

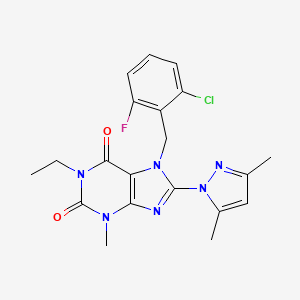

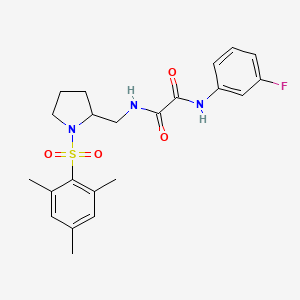

![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)

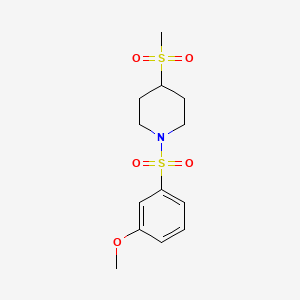

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)